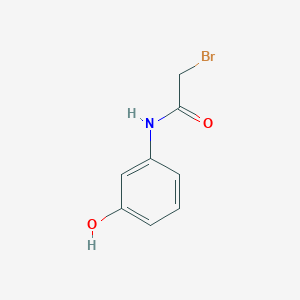

3-(Broacetyl)aminophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFLQHRNECEYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509292 | |

| Record name | 2-Bromo-N-(3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29378-70-9 | |

| Record name | 2-Bromo-N-(3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromoacetyl Aminophenol

Acylation Reactions of 3-Aminophenol (B1664112)

The most direct and widely utilized method for synthesizing 3-(Bromoacetyl)aminophenol is the N-acylation of 3-aminophenol. This reaction involves treating 3-aminophenol with a bromoacetyl halide, leading to the formation of an amide bond.

This synthetic transformation is a classic example of nucleophilic acyl substitution. The amino group of 3-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of a halide ion to yield the final amide product.

The success of the acylation reaction is highly dependent on the chosen conditions. A base is typically required to neutralize the hydrogen halide (HBr or HCl) that is formed as a byproduct, driving the reaction to completion. The selection of the solvent is also critical, as it must dissolve the reactants and facilitate the reaction without participating in unwanted side reactions.

Polar aprotic solvents are frequently employed in these reactions. For instance, Dimethylformamide (DMF) is a common choice, often used in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine. google.com Other solvents such as Tetrahydrofuran (B95107) (THF), acetone (B3395972), and chloroform (B151607) have also been reported for similar acylation reactions. google.comoup.comnih.gov In some procedures, an aqueous basic medium, such as a sodium carbonate solution, can be used to both dissolve the aminophenol salt and act as the acid scavenger.

| Solvent System | Base | Reference |

| Dimethylformamide (DMF) | N,N-Diisopropylethylamine | google.com |

| Tetrahydrofuran (THF) | Not specified (reflux) | nih.gov |

| Chloroform | Triethylamine / Pyridine | google.com |

| Acetone | Potassium Carbonate | oup.com |

| Aqueous | Sodium Carbonate |

The acylating agents used are typically bromoacetyl bromide or bromoacetyl chloride. nih.gov These molecules are highly reactive due to the presence of a good leaving group—the halide ion (Br⁻ or Cl⁻). The strong electron-withdrawing nature of the halogen and the carbonyl oxygen makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Bromoacetyl bromide is generally considered more reactive than bromoacetyl chloride. This is because the bromide ion is a better leaving group than the chloride ion, a consequence of its larger size and lower basicity. This enhanced reactivity can lead to faster reaction rates, although both reagents are effective for the acylation of amines.

Achieving a high yield and purity of 3-(Bromoacetyl)aminophenol requires careful optimization of several reaction parameters. The control of these variables is essential to maximize product formation while minimizing the occurrence of side reactions.

Key parameters for optimization include:

Temperature: Temperature control is crucial. While heating can increase the reaction rate, excessive temperatures may lead to the degradation of reactants or products and promote side reactions, ultimately lowering the yield. google.com Reactions are often performed at room temperature or with gentle cooling to manage the exothermic nature of the acylation.

Stoichiometry: The molar ratio of reactants is important. Using a slight excess of the amine can ensure the complete consumption of the more expensive acyl halide, although this can complicate purification. Conversely, a slight excess of the acyl halide may be used to drive the reaction to completion.

Rate of Addition: The controlled, dropwise addition of the bromoacetyl halide to the solution of 3-aminophenol is a standard practice. This technique helps to maintain a low concentration of the highly reactive acylating agent, which moderates the reaction rate, controls heat generation, and can prevent the formation of di-acylated byproducts.

Choice of Base: The strength and steric properties of the base can influence the reaction's outcome. A bulky, non-nucleophilic base is often preferred to avoid competition with the amine nucleophile.

| Parameter | Objective of Optimization | Potential Issues |

| Temperature | Balance reaction rate and product stability | Degradation or side reactions at high temperatures. google.com |

| Stoichiometry | Ensure complete reaction of limiting reagent | Purification challenges from excess reactants. |

| Rate of Addition | Control reaction exothermicity, minimize side products | Slow addition may prolong reaction time unnecessarily. |

| Base Selection | Efficiently neutralize acid byproduct without competing | Nucleophilic bases can react with the acyl halide. |

A critical aspect of the acylation of 3-aminophenol is regioselectivity. The molecule possesses two nucleophilic sites: the aromatic amino group (-NH₂) and the phenolic hydroxyl group (-OH). However, the reaction demonstrates high selectivity for N-acylation over O-acylation.

This selectivity is attributed to the difference in nucleophilicity between the nitrogen and oxygen atoms. The amino group is a stronger nucleophile than the phenolic hydroxyl group. smolecule.com Therefore, under neutral or basic conditions, the amino group preferentially attacks the electrophilic carbonyl carbon of the bromoacetyl halide, leading almost exclusively to the formation of the N-acylated product, 3-(Bromoacetyl)aminophenol.

Reaction Conditions and Solvent Systems (e.g., Polar Aprotic Solvents)

Optimization of Reaction Parameters for Yield and Purity

Analogous Synthetic Strategies

An alternative, two-step synthetic strategy can also be envisioned for the preparation of 3-(Bromoacetyl)aminophenol. This method involves first synthesizing the acetylated intermediate, followed by bromination.

Acetylation: 3-Aminophenol is first acetylated using a less reactive acylating agent like acetic anhydride (B1165640) to form 3-(acetyl)aminophenol (also known as 3'-hydroxyacetanilide).

α-Bromination: The methyl group of the acetyl moiety is then selectively brominated. This can be achieved using brominating agents such as N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride, often with a radical initiator, or by using elemental bromine in a solvent like acetic acid. rsc.orgresearchgate.net

Adaptations from Related Bromoacetyl Compound Syntheses

The classical and most direct approach to synthesizing 3-(Bromoacetyl)aminophenol is adapted from established methods for producing other N-aryl-2-bromoacetamides. nih.gov This typically involves the reaction of 3-aminophenol with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. nih.gov The reaction is a nucleophilic acyl substitution where the amino group of 3-aminophenol attacks the carbonyl carbon of the bromoacetyl halide.

Key to this synthesis is the selective N-acylation over O-acylation of the hydroxyl group. The greater nucleophilicity of the amino group compared to the phenolic hydroxyl group generally ensures this selectivity, particularly under controlled conditions. The reaction is often carried out in the presence of a base to neutralize the hydrobromic or hydrochloric acid byproduct. who.int The choice of solvent is also crucial, with aprotic solvents like tetrahydrofuran (THF) or dioxane being common. nih.govneliti.com

A comparative look at the synthesis of related compounds, such as N-aryl/aralkyl-substituted-2-bromoacetamides, reveals a general procedure. who.int In these syntheses, the amine is dissolved in an aqueous medium with a base like sodium carbonate to maintain a pH between 9 and 10. Bromoacetyl bromide is then added dropwise, leading to the precipitation of the desired product. who.int This methodology can be adapted for 3-aminophenol, with careful control of pH and temperature to minimize side reactions.

Interactive Table:

Table 1: Reaction Parameters for the Synthesis of N-Aryl Bromoacetamides| Parameter | Value/Condition | Rationale |

|---|---|---|

| Starting Amine | 3-Aminophenol | The nucleophile for the acylation reaction. |

| Acylating Agent | Bromoacetyl bromide or Bromoacetyl chloride | Provides the bromoacetyl group. nih.gov |

| Solvent | Tetrahydrofuran, Dioxane, or aqueous solutions | Dissolves reactants and facilitates the reaction. nih.govneliti.com |

| Base | Sodium carbonate, Potassium carbonate, Triethylamine | Neutralizes the acid byproduct and can influence selectivity. nih.govwho.int |

| Temperature | Typically low to ambient temperatures (0-25 °C) | Controls the reaction rate and minimizes by-product formation. enamine.net |

Multicomponent Reaction Approaches for N-Acylated Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an alternative, albeit more theoretical, route to N-acylated systems like 3-(Bromoacetyl)aminophenol. rsc.org While no specific MCR has been reported for the direct synthesis of this exact compound, the principles of reactions like the Ugi or Passerini reaction could be conceptually applied.

The Ugi four-component reaction (U4CR), for instance, typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. mdpi.com A hypothetical Ugi-type reaction for a related structure might involve 3-aminophenol (the amine component), an aldehyde, an isocyanide, and bromoacetic acid (the carboxylic acid component). However, the classic Ugi reaction yields a bis-amide, which would require further modification to arrive at 3-(Bromoacetyl)aminophenol. mdpi.com

More relevant are variations of MCRs that lead to N-acyl amidines or other N-acylated products. acs.org For example, copper-catalyzed three-component reactions of aryl acetylenes, amines, and dioxazolones have been developed for the synthesis of N-acyl amidines. acs.org While not a direct route to the target compound, these advanced synthetic strategies highlight the potential for developing novel, efficient, and atom-economical pathways to complex N-acylated molecules. The development of a specific MCR for 3-(Bromoacetyl)aminophenol would represent a significant advancement in the synthesis of this class of compounds.

Process Chemistry and Scalability Investigations

The transition from a laboratory-scale synthesis to industrial production introduces a new set of challenges that fall under the umbrella of process chemistry. These include ensuring the process is safe, cost-effective, and produces the final compound with a consistent and high level of purity.

Strategies for Industrial Scale Production

For the industrial-scale production of 3-(Bromoacetyl)aminophenol, the traditional acylation route is the most likely candidate. Key considerations for scaling up this process include:

Reactor Design and Material: The reactor must be able to handle corrosive reagents like bromoacetyl bromide and the resulting hydrobromic acid. Glass-lined or specialized alloy reactors are often necessary.

Heat Management: The acylation reaction is exothermic. Efficient heat exchange systems are critical to maintain a stable temperature and prevent runaway reactions, which could lead to a decrease in selectivity and the formation of dangerous by-products. acs.org

Reagent Addition: The controlled, slow addition of the bromoacetylating agent is crucial on a large scale to manage the reaction's exothermicity and to ensure high selectivity for N-acylation. acs.org

Downstream Processing: The isolation and purification of the final product are critical steps. This may involve filtration, washing with appropriate solvents to remove unreacted starting materials and by-products, and drying. Crystallization is a likely final purification step to achieve the desired purity.

Mechanochemistry, using techniques like twin-screw extrusion, is an emerging area in chemical manufacturing that could offer a more environmentally friendly and scalable alternative to traditional solvent-based batch processes. rsc.org However, the application of this technology to the synthesis of 3-(Bromoacetyl)aminophenol would require significant research and development. rsc.org

Control of By-product Formation and Impurity Profiles

A critical aspect of process chemistry is the understanding and control of impurity formation. mt.com In the synthesis of 3-(Bromoacetyl)aminophenol, several by-products can arise:

O-acylated product: Acylation of the phenolic hydroxyl group can occur, leading to the formation of 3-aminophenyl bromoacetate. This is generally a minor product due to the lower nucleophilicity of the hydroxyl group.

Di-acylated product: Acylation of both the amino and hydroxyl groups can also occur, particularly if an excess of the acylating agent is used or if the reaction temperature is not well-controlled.

Unreacted starting materials: Incomplete reactions will leave residual 3-aminophenol and bromoacetylating agent.

Impurities from the acylating agent: Bromoacetyl bromide or chloride can contain impurities or degrade to form other reactive species that can lead to by-products.

The control of these impurities is achieved through the careful optimization of reaction conditions. In-situ reaction monitoring, using techniques like Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), can provide real-time data on the progress of the reaction and the formation of impurities, allowing for precise control. mt.compurdue.edu

Interactive Table:

Table 2: Potential Impurities and Control Strategies| Impurity | Formation Pathway | Control Strategy |

|---|---|---|

| O-acylated by-product | Acylation of the hydroxyl group. | Optimize reaction temperature (lower temperatures favor N-acylation), control stoichiometry of the acylating agent. |

| Di-acylated by-product | Acylation of both amine and hydroxyl groups. | Use of a slight excess of 3-aminophenol or precise stoichiometric control of the acylating agent. |

| Residual 3-aminophenol | Incomplete reaction. | Optimize reaction time and temperature; can be removed during purification. |

By carefully controlling the reaction parameters and implementing robust purification protocols, it is possible to produce 3-(Bromoacetyl)aminophenol on a large scale with a high degree of purity, suitable for its intended applications.

Chemical Reactivity and Transformation Pathways of 3 Bromoacetyl Aminophenol

Electrophilic Character of the Bromoacetyl Group

The bromoacetyl group is a potent electrophile, primarily due to the presence of two electron-withdrawing features: the bromine atom and the carbonyl group. This inherent electrophilicity makes the α-carbon (the carbon adjacent to the carbonyl group) highly susceptible to attack by a wide array of nucleophiles. fiveable.me

The primary mode of reaction for 3-(bromoacetyl)aminophenol involves nucleophilic substitution at the α-carbon, where the bromine atom serves as an effective leaving group. This reactivity is the foundation for its use as a versatile building block in the synthesis of more complex molecules, particularly various heterocyclic systems. nih.gov These reactions are typically bimolecular (SN2), and their rates can be influenced by the nature of the nucleophile, solvent, and reaction conditions. researchgate.netcdnsciencepub.com

Nitrogen-containing nucleophiles readily react with 3-(bromoacetyl)aminophenol to form a new carbon-nitrogen bond. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the reaction with binucleophilic amines can lead to the formation of cyclic structures like pyrano-1,3-oxazine derivatives. researchgate.net Similarly, reactions with hydrazines can yield pyrazole (B372694) derivatives, and interactions with ortho-phenylenediamines can produce benzodiazepinones. researchgate.netnih.gov The initial step involves the nucleophilic attack of the nitrogen atom on the electrophilic α-carbon, displacing the bromide ion. researchgate.net

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Product Type | Ref. |

| Alkanediamines | Cyclic amines | researchgate.net |

| Phenylhydrazines | Hydrazone derivatives | researchgate.net |

| o-Phenylenediamines | Benzodiazepine derivatives | researchgate.netresearchgate.net |

| Ammonia | Primary amines | nih.gov |

| Primary amines | Secondary amines | nih.gov |

Sulfur nucleophiles, which are generally more potent than their oxygen counterparts, react efficiently with the bromoacetyl group. libretexts.org The reaction of 3-(bromoacetyl)aminophenol with thiols or thioamides is a common strategy for constructing sulfur-containing heterocycles. For example, the reaction with o-aminobenzenethiol can lead to the synthesis of pyranyl-1,4-benzothiazine derivatives through an initial nucleophilic attack of the sulfur atom followed by intramolecular cyclization. researchgate.net The Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole rings, can be adapted using 3-(bromoacetyl)coumarins (a related class of compounds), thiourea (B124793), and various aldehydes. researchgate.net This highlights the utility of the bromoacetyl group in forming carbon-sulfur bonds.

Table 2: Examples of Reactions with Sulfur Nucleophiles

| Sulfur Nucleophile | Product Type | Ref. |

| o-Aminobenzenethiol | Pyranyl-1,4-benzothiazine derivatives | researchgate.net |

| Thiourea | Thiazole derivatives | researchgate.netresearchgate.net |

| Potassium Thioacetate | Thioether derivatives | nih.gov |

While less common than reactions with nitrogen or sulfur nucleophiles, the bromoacetyl group can react with oxygen nucleophiles such as alkoxides or phenoxides. These reactions typically require a strong base to deprotonate the alcohol or phenol (B47542), generating the more nucleophilic alkoxide or phenoxide ion. The product of this reaction is an α-alkoxy or α-aryloxy ketone. The Favorskii rearrangement is a notable reaction of α-halo ketones with strong bases like alkoxides, which leads to the formation of esters through a cyclopropanone (B1606653) intermediate. libretexts.org

The reactivity of the α-bromo carbonyl center is significantly enhanced by the electronic influence of the adjacent carbonyl group. fiveable.me The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom, which polarizes the carbon-oxygen double bond, inducing a partial positive charge on the carbonyl carbon. libretexts.orglibretexts.orgoregonstate.edu This polarization extends to the adjacent α-carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. fiveable.melibretexts.org The interaction between the π* orbital of the carbonyl group and the σ* orbital of the carbon-bromine bond can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C-Br bond, further facilitating nucleophilic attack. stackexchange.com This orbital interaction makes the α-carbon in α-halo ketones an exceptionally reactive site for SN2 reactions. libretexts.org

The rate of nucleophilic substitution at the α-carbon is highly dependent on the nature of the leaving group. The general principle is that a better leaving group will result in a faster reaction. The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.

In the context of α-haloacetyl compounds, the reactivity follows the trend I > Br > Cl > F. Bromoacetyl derivatives, such as 3-(bromoacetyl)aminophenol, are often preferred for synthetic applications as they offer a good balance of reactivity and stability. Chloroacetyl derivatives are less reactive, while iodoacetyl derivatives are highly reactive but can be less stable. acs.org This difference in reactivity can be exploited for selective chemical modifications. For example, in peptide synthesis, a less reactive chloroacetyl group can be "activated" by halide exchange with potassium iodide to form the more reactive iodoacetyl group, enabling sequential ligation strategies. acs.org This demonstrates that by modifying the halogen, the rate and selectivity of the nucleophilic substitution reaction can be effectively controlled.

Reactions with Sulfur Nucleophiles (e.g., Thiols, Thioamides)

Reactivity of the Phenolic Hydroxyl Group

Functionalization via O-Alkylation and O-Acylation

The phenolic hydroxyl group of 3-(bromoacetyl)aminophenol can undergo O-alkylation and O-acylation reactions to form ether and ester derivatives, respectively.

O-Alkylation: This process involves the reaction of the hydroxyl group with an alkylating agent, typically an alkyl halide, in the presence of a base. umich.eduresearchgate.net The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkylating agent. umich.edu The choice of base and solvent is crucial for achieving selective O-alkylation over N-alkylation of the amide nitrogen. umich.eduresearchgate.net For instance, the use of potassium carbonate in a solvent like acetone (B3395972) is a common strategy. umich.edu More reactive alkylating agents, such as benzyl (B1604629) and allyl bromides, are often employed. researchgate.net

O-Acylation: This reaction involves the introduction of an acyl group to the phenolic oxygen. Acylating agents like acyl chlorides or anhydrides are used, often in the presence of a base to neutralize the acidic byproduct. pharm.or.jp Interestingly, the steric hindrance around the amino group can favor O-acylation over N-acylation. pharm.or.jp For example, the reaction of a similar aminophenol derivative with a bulky acyl bromide resulted in selective O-acylation. pharm.or.jp

A variety of O-alkylation and O-acylation reactions have been reported for related aminophenol compounds, as detailed in the table below.

| Reactant | Reagent | Product Type | Reference |

| Aminophenol | Benzaldehyde, Alkyl Halide | O-Alkylated Aminophenol | umich.edu |

| Aminophenol | Aldehyde, Sodium Borohydride (B1222165) | N-Alkylated Aminophenol | researchgate.net |

| Methyl 4-hydroxy-3-isopropylaminobenzoate | 2-Bromoisobutyryl bromide | O-Acyl Derivative | pharm.or.jp |

| Methyl 3-ethylamino-4-hydroxybenzoate | 2-Bromoisobutyryl bromide | O-Acyl Derivative (rearranges to N-acyl) | pharm.or.jp |

Hydrogen Bonding Interactions and Their Influence on Molecular Conformation and Reactivity

The phenolic hydroxyl group is a potent hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. These interactions, both intramolecularly and intermolecularly, play a significant role in determining the molecule's conformation and, consequently, its reactivity. researchgate.netresearchgate.net

Intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the adjacent amide group, influencing the planarity and rotational barriers of the molecule. Intermolecular hydrogen bonding with solvent molecules or other reagent molecules can affect solubility and the accessibility of reactive sites. researchgate.net In the solid state, these hydrogen bonds are crucial in defining the crystal packing structure. researchgate.netresearchgate.net For example, in the crystal structure of a related aminophenol derivative, intermolecular hydrogen bonds lead to the formation of molecular chains. researchgate.net

Reactivity of the Aromatic Amide Moiety

The amide functional group, consisting of a carbonyl group attached to a nitrogen atom, is another key reactive center in 3-(bromoacetyl)aminophenol.

Stability to Hydrolysis under Various Conditions

Amides are generally stable to hydrolysis, requiring acidic or basic conditions and often elevated temperatures to cleave the amide bond. acs.org The stability of the amide bond in 3-(bromoacetyl)aminophenol is influenced by the electronic effects of the aromatic ring and the bromoacetyl group. The bromoacetyl group, being electron-withdrawing, can potentially increase the susceptibility of the carbonyl carbon to nucleophilic attack. However, the amide linkage is generally considered a stable functional group.

Studies on related N-acyl aminophenol derivatives have investigated the kinetics of hydrolysis, revealing the influence of intramolecular participation from neighboring groups. acs.org The rate of hydrolysis can be significantly affected by the pH of the solution.

Potential for Electrophilic Aromatic Substitution on the Phenolic Ring

The aromatic ring of 3-(bromoacetyl)aminophenol is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. researchgate.netlibretexts.orgmasterorganicchemistry.comxmu.edu.cnmsu.edu The hydroxyl and the amino groups are both activating groups, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

However, the bromoacetylamino group is a deactivating group due to the electron-withdrawing nature of the carbonyl and the bromine atom. masterorganicchemistry.com This deactivating effect can make electrophilic substitution more challenging compared to unsubstituted phenol or aniline. The regioselectivity of the substitution will be determined by the combined directing effects of the activating hydroxyl group and the deactivating bromoacetylamino group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmsu.edu

Oxidative and Reductive Transformations of 3-(Bromoacetyl)aminophenol

The presence of the phenolic hydroxyl and amino groups makes 3-(bromoacetyl)aminophenol susceptible to both oxidation and reduction reactions.

Oxidation: Phenols and anilines are readily oxidized. researchgate.netnih.govrsc.org The oxidation of aminophenols can be complex, often leading to the formation of quinone-imine or polymeric species. rsc.orgustc.edu.cn The oxidation can be initiated by chemical oxidizing agents or electrochemically. rsc.orgustc.edu.cn The initial step often involves the formation of a radical cation. ustc.edu.cn The specific products formed depend on the reaction conditions, such as the oxidant used and the pH of the solution. rsc.org

Reduction: The bromoacetyl group can be reduced. The bromine atom can be removed through catalytic hydrogenation or by using reducing agents like sodium borohydride in the presence of a suitable catalyst. The carbonyl group of the amide can also be reduced under more vigorous conditions, for instance, using lithium aluminum hydride, to yield the corresponding amine.

Chemoselective Reduction of the Amide Carbonyl

The reduction of an amide functional group is a challenging transformation due to the high stability of the amide bond, which arises from resonance stabilization between the nitrogen lone pair and the carbonyl group. sci-hub.se This stability makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack. sci-hub.se Consequently, achieving chemoselective reduction of the amide in a multifunctional molecule like 3-(Bromoacetyl)aminophenol, without affecting the bromoacetyl group or the phenol, requires specific and mild reagents.

The reduction of amides can lead to various products, including amines, alcohols, or aldehydes, depending on the reagents and reaction conditions. diva-portal.org The transformation of an amide to an alcohol, which involves the cleavage of the C-N bond, is particularly difficult compared to the more common reduction to an amine (via C-O bond cleavage). nih.gov

Recent advances have led to methodologies that can achieve this transformation with high selectivity. One notable method involves the use of samarium(II) iodide (SmI₂) in the presence of an amine and water. nih.gov This system has been shown to be highly effective for the chemoselective reduction of primary, secondary, and tertiary amides to their corresponding alcohols in high yields. nih.gov The proposed mechanism suggests that coordination of the samarium to both the carbonyl oxygen and the nitrogen atom in the tetrahedral intermediate facilitates the selective C-N bond cleavage. nih.gov This method's high functional group tolerance makes it a strong candidate for the selective reduction of the amide in 3-(Bromoacetyl)aminophenol.

Another pathway for amide reduction is the partial reduction to an aldehyde. This transformation is also challenging, especially in the presence of other reducible groups like esters or ketones. Methodologies using diisobutylaluminium hydride (DIBAL-H) at low temperatures have shown success in the chemoselective partial reduction of tertiary amides to aldehydes. nih.gov Furthermore, molybdenum-catalyzed hydrosilylation has emerged as a powerful tool for the chemoselective reduction of amides to either aldehydes or amines by tuning the reaction temperature. diva-portal.org

| Method/Reagent System | Product | Key Features | Reference |

|---|---|---|---|

| SmI₂/Amine/H₂O | Alcohol | Excellent chemoselectivity for C-N bond cleavage; high functional group tolerance under mild conditions. | nih.gov |

| DIBAL-H | Aldehyde | Effective for partial reduction of tertiary amides; requires careful temperature control. | nih.gov |

| Mo(CO)₆/Hydrosilane | Aldehyde or Amine | Product outcome can be controlled by reaction temperature; shows unprecedented chemoselectivity. | diva-portal.org |

Aromatic Ring Oxidation Pathways

The phenolic ring of 3-(Bromoacetyl)aminophenol is susceptible to oxidation, a reaction common to phenols and aminophenols. The specific pathway and products are highly dependent on the oxidant and reaction conditions.

Electrochemical oxidation is a well-studied method for transforming aminophenol derivatives. researchgate.net The oxidation of compounds structurally similar to 3-(Bromoacetyl)aminophenol, such as acetaminophen (B1664979) (N-acetyl-p-aminophenol), has been investigated using techniques like cyclic voltammetry. academie-sciences.frresearchgate.net These studies show that the electrochemical oxidation of p-aminophenol derivatives typically involves a two-electron, one-proton transfer to form a reactive N-acetyl-p-benzoquinone-imine intermediate. academie-sciences.frresearchgate.net This intermediate can then undergo further reactions, such as hydrolysis to form a benzoquinone or participate in Michael-type addition reactions with available nucleophiles. researchgate.netresearchgate.net The pH of the solution significantly impacts the reaction pathway and the stability of the intermediates. researchgate.netacademie-sciences.fr

Metal-catalyzed oxidation offers another route for the transformation of the phenolic ring. Iron-catalyzed reactions of aminophenols in aqueous environments can lead to the formation of soluble oligomers and polymers through oxidative coupling, contributing to the formation of nitrogen-containing brown carbon in atmospheric aerosols. nih.gov The reaction can result in ring-to-ring coupling products, such as diamino-biphenyl-diol derivatives. nih.gov

Furthermore, bio-inspired catalytic systems can achieve selective oxidation. A copper complex designed to mimic the active site of the tyrosinase enzyme has been shown to catalytically oxidize various phenols to quinones using dioxygen as the oxidant. nih.gov The process involves the initial ortho-hydroxylation of the phenol to form a catechol intermediate, which is then further oxidized to the corresponding o-quinone. nih.gov This method's ability to function under mild, ambient conditions and its tolerance for various substrates suggest its potential applicability for the controlled oxidation of 3-(Bromoacetyl)aminophenol. nih.gov

| Method/Reagent | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|

| Electrochemical Oxidation | N-acetyl-p-benzoquinone-imine | Anodic Oxidation | academie-sciences.frresearchgate.net |

| Iron (Fe(III)) Catalysis | Ring-coupled oligomers/polymers | Oxidative Coupling | nih.gov |

| Copper Complex/O₂ (Tyrosinase mimic) | Catechol, o-Quinone | Catalytic ortho-hydroxylation and oxidation | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of 3 Bromoacetyl Aminophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

The ¹H NMR spectrum of 3-(bromoacetyl)aminophenol is predicted to display distinct signals corresponding to each unique proton in the molecule. The spectrum would feature signals for the methylene (B1212753) protons of the bromoacetyl group, the aromatic protons on the phenol (B47542) ring, and the labile protons of the amine and hydroxyl groups.

The aromatic region is expected to be complex due to the substitution pattern. Based on the structure of the precursor, 3-aminophenol (B1664112), the protons on the aromatic ring would appear as multiplets. chemicalbook.com The introduction of the bromoacetyl group would further influence their chemical shifts. The methylene protons (-CH₂Br) adjacent to the carbonyl group and the bromine atom are anticipated to appear as a singlet, shifted downfield due to the electron-withdrawing effects of the neighboring atoms. libretexts.org The protons of the N-H and O-H groups would also present as singlets, with chemical shifts that can be highly variable depending on solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OH | Variable | Singlet (broad) | Shift is solvent and concentration-dependent. |

| -NH | Variable | Singlet (broad) | Shift is solvent and concentration-dependent. |

| Aromatic-H | ~6.5 - 7.5 | Multiplet | The exact shifts and coupling patterns depend on the electronic effects of the substituents. |

| -COCH₂Br | ~4.0 - 4.5 | Singlet | Located in a region typical for protons alpha to a carbonyl and a halogen. |

Table 1: Predicted ¹H NMR Spectral Data for 3-(Bromoacetyl)aminophenol.

Spin-spin coupling analysis would be crucial for confirming the substitution pattern on the aromatic ring by examining the coupling constants (J values) between adjacent protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 3-(bromoacetyl)aminophenol, eight distinct signals are expected, corresponding to the eight carbon atoms. The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization and the electronegativity of attached atoms. pressbooks.pub

The carbonyl carbon (C=O) of the acetyl group is expected to be the most downfield signal, typically appearing in the 165-175 ppm range. pressbooks.pub The carbon atom of the methylene group (-CH₂Br) will be significantly shifted downfield due to the attached bromine atom. The aromatic carbons will appear in the typical range of 100-160 ppm. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the amino group (C-NH) will have their chemical shifts influenced by these substituents, with data from the precursor 3-aminophenol serving as a reference point. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 165 - 175 | Carbonyl carbon, typically found at a low field. pressbooks.pub |

| C-OH | ~158 | Based on 3-aminophenol data, shifted by acylation. chemicalbook.com |

| C-NH | ~148 | Based on 3-aminophenol data, shifted by acylation. chemicalbook.com |

| Aromatic C-H | 105 - 132 | Range for aromatic carbons attached to hydrogen. |

| Aromatic C (quaternary) | 105 - 132 | Range for the aromatic carbon without a proton. |

| -CH₂Br | 25 - 35 | Aliphatic carbon attached to an electronegative bromine atom. |

Table 2: Predicted ¹³C NMR Spectral Data for 3-(Bromoacetyl)aminophenol.

Two-dimensional (2D) NMR techniques are powerful for confirming the precise structural assembly by showing correlations between nuclei. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate each proton with the carbon atom to which it is directly attached. This would definitively link the signals of the methylene protons to the methylene carbon and each aromatic proton to its corresponding aromatic carbon.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the connections between different functional groups. For 3-(bromoacetyl)aminophenol, key HMBC correlations would be expected between the NH proton and the carbonyl carbon (C=O), as well as the methylene protons (-CH₂Br). This would provide unequivocal evidence for the N-acylation and the structure of the bromoacetyl group. researchgate.net

The choice of deuterated solvent can significantly influence the chemical shifts observed in an NMR spectrum, particularly for labile protons involved in hydrogen bonding, such as those in -OH and -NH groups. researchgate.netresearchcommons.org

In hydrogen-bond-accepting solvents like DMSO-d₆ or methanol-d₄, the signals for the hydroxyl and amine protons are typically sharp and found at a lower field compared to non-polar solvents like chloroform-d (B32938) (CDCl₃), where they may appear as broader signals at a higher field. mit.edu The chemical shifts of these labile protons are also often dependent on the sample concentration and temperature. researchgate.net Comparing spectra recorded in different solvents can therefore help in the assignment of exchangeable protons.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental formula. nih.govacs.org For 3-(bromoacetyl)aminophenol, HRMS would be used to confirm its elemental composition of C₈H₈BrNO₂. A crucial diagnostic feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak [M]⁺ and related fragment ions containing bromine will appear as a pair of peaks of nearly equal intensity, separated by two m/z units, which is a characteristic signature for a monobrominated compound. dergipark.org.tr

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₈H₉⁷⁹BrNO₂ | [M+H]⁺ | 230.9862 |

| C₈H₉⁸¹BrNO₂ | [M+H]⁺ | 232.9842 |

| C₈H₈⁷⁹BrNNaO₂ | [M+Na]⁺ | 252.9682 |

| C₈H₈⁸¹BrNNaO₂ | [M+Na]⁺ | 254.9661 |

Table 3: Predicted High-Resolution Mass Spectrometry Data for 3-(Bromoacetyl)aminophenol.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for elucidating the structure of 3-(Bromoacetyl)aminophenol by analyzing its fragmentation pattern upon ionization. In a typical electron ionization mass spectrum, the molecular ion peak (M+) would be observed, corresponding to the intact molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity. youtube.com

The fragmentation of 3-(Bromoacetyl)aminophenol is predictable based on its functional groups. libretexts.org Key fragmentation pathways aid in confirming the connectivity of the molecule:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides. This would result in the loss of the bromine atom or the entire bromoacetyl group.

Amide Bond Cleavage: The amide linkage can cleave, leading to fragments corresponding to the aminophenol portion and the bromoacetyl moiety.

Loss of Bromine: A prominent peak would be expected corresponding to the loss of the bromine radical (M-79/81), which is a common fragmentation for bromo-alkanes. youtube.com

McLafferty Rearrangement: While less likely given the structure, this rearrangement could occur if a labile gamma-hydrogen is present.

By analyzing the mass-to-charge ratio (m/z) of these fragments, the molecular structure can be pieced together and confirmed. whitman.edu The presence of illogical fragment losses, such as those between 3 and 14 mass units from the parent ion, would suggest that the identified peak is not the molecular ion. whitman.edu

Table 1: Predicted Mass Spectrometry Fragmentation for 3-(Bromoacetyl)aminophenol

| Fragment Ion | Proposed Structure/Loss | Predicted m/z | Notes |

| [M]+ | Intact Molecule (C₈H₈BrNO₂) | 230/232 | Isotopic doublet peak due to ⁷⁹Br/⁸¹Br. |

| [M-Br]+ | Loss of Bromine radical | 150 | Loss of a key functional group. |

| [M-COCH₂Br]+ | Loss of Bromoacetyl radical | 108 | Cleavage of the amide C-N bond. |

| [C₆H₆NO]+ | Hydroxyphenylaminyl cation | 108 | Resulting from amide bond cleavage. |

| [COCH₂Br]+ | Bromoacetyl cation | 121/123 | Isotopic doublet peak. |

| [M-H₂O]+ | Loss of water | 212/214 | Potential loss from the phenol group. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling and Impurity Identification

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for assessing the purity of 3-(Bromoacetyl)aminophenol and for identifying and quantifying any process-related impurities or degradation products. nih.govsynthinkchemicals.com The method combines the superior separation capabilities of liquid chromatography (LC) with the sensitive and specific detection of mass spectrometry (MS). synthinkchemicals.com

In a typical reverse-phase LC method, 3-(Bromoacetyl)aminophenol is separated from more polar or less polar impurities on a C18 column. The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), usually with a small amount of acid (e.g., formic acid) to improve peak shape. uni-marburg.de

As components elute from the LC column, they are ionized (commonly via electrospray ionization, ESI) and detected by the mass spectrometer. uni-marburg.de The parent compound will be identified by its specific retention time and its characteristic m/z value. This allows for the creation of an impurity profile, where potential impurities are detected even at trace levels. thermofisher.com Regulatory guidelines often mandate the identification of any impurity exceeding a 0.1% threshold. resolvemass.ca

Common potential impurities in a sample of 3-(Bromoacetyl)aminophenol could include:

3-Aminophenol: The starting material for the synthesis.

Bromoacetic acid: A reagent or a hydrolysis by-product.

Di-acylated products: Where a second bromoacetyl group has reacted with the phenolic hydroxyl group.

Hydrolyzed product: 3-(Glycolyl)aminophenol, where the bromine has been substituted by a hydroxyl group.

Table 2: Hypothetical LC-MS Purity Profile of 3-(Bromoacetyl)aminophenol

| Compound Name | Expected Retention Time (min) | Observed [M+H]⁺ (m/z) | Potential Source |

| 3-Aminophenol | 2.1 | 110.06 | Starting Material |

| Bromoacetic Acid | 1.5 | 138.94 / 140.94 | Reagent/Degradant |

| 3-(Bromoacetyl)aminophenol | 5.4 | 230.98 / 232.98 | Main Component |

| 3-(Glycolyl)aminophenol | 4.8 | 168.06 | Hydrolysis Product |

Vibrational Spectroscopy (Infrared, IR)

Confirmation of Functional Group Presence (e.g., Carbonyl, Amide N-H)

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the 3-(Bromoacetyl)aminophenol molecule. The principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. bellevuecollege.edu

The IR spectrum of 3-(Bromoacetyl)aminophenol is expected to show characteristic absorption bands that serve as a molecular fingerprint. tu.edu.iq

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amide. libretexts.org

O-H Stretching: A broad absorption band from the phenolic hydroxyl group is typically observed around 3200-3600 cm⁻¹. This may overlap with the N-H stretch.

C-H Stretching (Aromatic): Absorption bands for C-H stretching on the aromatic ring typically appear just above 3000 cm⁻¹. libretexts.org

C=O Stretching (Amide I Band): A strong, sharp absorption peak is characteristic of the carbonyl group in the amide, typically found around 1650-1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

N-H Bending (Amide II Band): This band, resulting from N-H bending coupled with C-N stretching, appears in the 1510-1570 cm⁻¹ range.

C=C Stretching (Aromatic): Medium to weak absorptions from the carbon-carbon double bonds in the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the phenolic C-O bond will produce a band in the 1200-1260 cm⁻¹ range.

The collective presence of these bands provides strong evidence for the molecular structure of 3-(Bromoacetyl)aminophenol.

Table 3: Characteristic IR Absorption Frequencies for 3-(Bromoacetyl)aminophenol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Amide N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Weak |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium |

| Phenol C-O | Stretch | 1200 - 1260 | Strong |

Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis)

Electronic Absorption and Emission Spectra Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. msu.edu For 3-(Bromoacetyl)aminophenol, the chromophore is primarily the substituted benzene ring (the aminophenol moiety). The spectrum is expected to show absorptions due to π → π* and n → π* electronic transitions.

The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely exhibit two main absorption bands characteristic of substituted benzenes. The presence of the hydroxyl (-OH) and the acylamino (-NHCOR) groups, both being auxochromes, will shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The spectrum of 3-aminophenol itself shows absorption maxima, which provides a reference point for what to expect from its bromoacetyl derivative. researchgate.netnist.gov Analysis of the emission (fluorescence) spectrum can provide further information about the molecule's excited states.

Table 4: Expected UV-Vis Absorption Data for 3-(Bromoacetyl)aminophenol in Ethanol

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~270 - 290 | Substituted Benzene Ring |

| π → π | ~220 - 240 | Substituted Benzene Ring |

| n → π* | ~300 - 320 | Carbonyl Group (C=O) |

Solvatochromic Studies and Determination of Dipole Moments

Solvatochromism is the phenomenon where the position of a compound's UV-Vis absorption or emission maximum shifts with a change in solvent polarity. nih.gov Such studies are valuable for understanding the electronic distribution in both the ground and excited states of 3-(Bromoacetyl)aminophenol. A significant solvatochromic shift indicates that the dipole moment of the molecule changes upon electronic excitation. researchgate.net

By measuring the UV-Vis spectra in a series of solvents with varying dielectric constants (e.g., hexane (B92381), ethyl acetate (B1210297), ethanol, DMSO), the change in the dipole moment between the ground state (μg) and the excited state (μe) can be estimated using theoretical models like the Lippert-Mataga or Bakhshiev equations. researchgate.net A positive solvatochromism (a red shift in more polar solvents) suggests that the excited state is more polar than the ground state. This is common in molecules that can form an intramolecular charge-transfer (ICT) excited state. nih.gov The experimental dipole moment of related molecules like 3-aminophenol has been determined, providing a basis for comparison. mpg.de

Table 5: Hypothetical Solvatochromic Data for 3-(Bromoacetyl)aminophenol

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |

| n-Hexane | 1.88 | 280 | 340 |

| Ethyl Acetate | 6.02 | 284 | 355 |

| Ethanol | 24.5 | 288 | 370 |

| Acetonitrile | 37.5 | 289 | 375 |

| DMSO | 46.7 | 292 | 385 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. anton-paar.comlibretexts.org This method relies on the diffraction of X-rays by the ordered lattice of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a detailed molecular structure. libretexts.org This provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While a specific crystal structure for 3-(Bromoacetyl)aminophenol is not publicly available, analysis of closely related analogues provides significant insight into the expected structural features. A relevant example is the compound N-(3-hydroxyphenyl)-3-methoxybenzamide, which shares the core N-(3-hydroxyphenyl)amide structure. This compound was found to crystallize as two distinct polymorphs—different crystal forms of the same molecule—highlighting the structural variability possible in the solid state. mdpi.com

The synthesis of this analogue involved an amide coupling reaction, and single crystals were grown by slow evaporation from different solvent systems (petrol-ethyl acetate for polymorph I and methanol for polymorph II). mdpi.com X-ray diffraction analysis revealed that polymorph I crystallized in the orthorhombic space group Pna2₁, while polymorph II adopted the triclinic space group P-1. mdpi.com The key difference lay in their asymmetric units and hydrogen bonding networks. Polymorph I features a three-dimensional network of hydrogen bonds, whereas polymorph II exhibits a more complex arrangement with two independent molecules in its asymmetric unit, forming hydrogen-bonded sheets. mdpi.com

For 3-(Bromoacetyl)aminophenol, a similar crystallographic investigation would be expected to reveal the planar nature of the phenyl ring and the amide group, along with the specific conformation of the bromoacetyl moiety. The hydrogen bonding would likely be dominated by interactions involving the phenolic hydroxyl group and the amide N-H and carbonyl oxygen, similar to its analogue.

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Chemical Formula | C₁₄H₁₃NO₃ | C₁₄H₁₃NO₃ |

| Formula Weight | 243.26 | 243.26 |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | P-1 |

| Molecules per Asymmetric Unit (Z') | 1 | 2 |

| Dominant Intermolecular Interaction | 3D Hydrogen Bond Network | Hydrogen Bonded Sheets |

Chromatographic Techniques for Purity Assessment and Impurity Quantitation

Chromatography is a cornerstone of chemical analysis, essential for separating a mixture into its individual components. For a synthetic compound like 3-(Bromoacetyl)aminophenol, chromatographic techniques are vital for verifying its purity, quantifying impurities, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and precise method for the analysis of non-volatile compounds. It is the preferred technique for determining the purity of pharmaceutical ingredients and detecting trace-level impurities. google.com For 3-(Bromoacetyl)aminophenol, a reversed-phase HPLC (RP-HPLC) method with UV detection is highly suitable, as the phenolic and amide chromophores allow for strong UV absorbance.

The separation is typically performed on a C18 or C8 stationary phase column. researchgate.net The mobile phase generally consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol. google.comresearchgate.net An isocratic elution (constant mobile phase composition) may be sufficient, but a gradient elution (where the solvent composition changes over time) can provide better resolution, especially for separating the target compound from closely related impurities like the starting material, 3-aminophenol, or potential hydrolysis products. The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds like aminophenols. ptfarm.pl

Due to the potential for oxidation of aminophenolic compounds, the addition of an antioxidant such as ascorbic acid to the solvent can improve the stability and reproducibility of the analysis by preventing degradation of the analyte during sample preparation and analysis. google.com Detection is typically carried out at a wavelength where the analyte exhibits maximum absorbance, for instance around 230-275 nm. sielc.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 or C8, 5 µm particle size | researchgate.net |

| Mobile Phase | Methanol/Water or Acetonitrile/Buffer (e.g., phosphate, acetate) | google.comptfarm.pl |

| Elution Mode | Isocratic or Gradient | oup.com |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |

| Detection | UV-Vis Diode Array Detector (DAD) at ~230-275 nm | sielc.com |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | |

| Solvent Additive | Ascorbic acid (for stabilization) | google.com |

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of reactions. quora.comsigmaaldrich.com In the synthesis of 3-(Bromoacetyl)aminophenol from 3-aminophenol, TLC provides a quick visual assessment of the consumption of the starting material and the formation of the product. quora.com

The analysis is performed on a plate coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel containing a fluorescent indicator (F₂₅₄). acs.org A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent travels up the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases.

The choice of eluent is critical for achieving good separation. merckmillipore.com A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is common. acs.org By comparing the spots of the reaction mixture with spots of the pure starting material and (if available) the product, one can track the reaction's progress. The product, 3-(Bromoacetyl)aminophenol, is expected to be less polar than the starting 3-aminophenol due to the acylation of the amino group, and will therefore have a higher Retention Factor (Rf) value. Visualization is typically achieved by observing the plate under UV light at 254 nm, where the compounds appear as dark spots against a fluorescent green background. libretexts.org

| Compound | Expected Polarity | Mobile Phase System (e.g., Ethyl Acetate/Hexane) | Expected Rf Value |

|---|---|---|---|

| 3-Aminophenol (Starting Material) | High | A less polar system (e.g., 30:70) would keep both spots on the plate with clear separation. | Low (e.g., 0.2) |

| 3-(Bromoacetyl)aminophenol (Product) | Moderate | Higher (e.g., 0.5) |

Computational and Theoretical Investigations of 3 Bromoacetyl Aminophenol

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties and reactivity of chemical compounds. These computational methods provide detailed insights into the electronic structure and behavior of molecules like 3-(Bromoacetyl)aminophenol at the atomic level.

Prediction of Electronic Structure, Molecular Orbitals, and Reactivity Indices (e.g., Fukui Functions)

DFT calculations are frequently used to predict the electronic structure of molecules. By solving the Kohn-Sham equations, typically with a functional like B3LYP and a basis set such as 6-311+G(d,p), the optimized molecular geometry and electronic properties can be determined. journalijar.com For many organic molecules, these calculations provide a foundational understanding of their intrinsic characteristics. nrel.gov

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scholarsresearchlibrary.com The energy gap between HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of a molecule; a larger gap generally signifies higher stability and lower reactivity. For instance, in a study on a related phthalonitrile (B49051) derivative, a large HOMO-LUMO gap of 4.966 eV was indicative of good stability.

Reactivity indices, such as Fukui functions, are derived from these electronic structure calculations to pinpoint the most reactive sites within a molecule. derpharmachemica.com Fukui functions help in identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For example, in the analysis of 4-(dec-2yn-1-yloxy)phthalonitrile, Fukui functions revealed that the nitrogen and oxygen atoms were the most likely sites for electrophilic attack, a finding that was consistent with the molecular electrostatic potential (MEP) map. The MEP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following data is illustrative and based on typical values obtained for similar organic molecules in the literature. Specific values for 3-(Bromoacetyl)aminophenol would require dedicated calculations.)

| Parameter | Description | Typical Value Range | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6 to -8 eV | journalijar.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV | journalijar.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4 to 6 eV | |

| Ionization Potential (I) | -EHOMO | 6 to 8 eV | scholarsresearchlibrary.com |

| Electron Affinity (A) | -ELUMO | 1 to 3 eV | scholarsresearchlibrary.com |

| Chemical Hardness (η) | (I - A) / 2 | 2 to 3 eV | scholarsresearchlibrary.com |

| Chemical Softness (S) | 1 / (2η) | 0.15 to 0.25 eV⁻¹ | scholarsresearchlibrary.com |

| Electronegativity (χ) | (I + A) / 2 | 3 to 5 eV | scholarsresearchlibrary.com |

| Electrophilicity Index (ω) | χ² / (2η) | 1.5 to 3 eV |

Modeling Solvation Effects on Molecular Stability and Reactivity

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are often employed in conjunction with DFT to simulate these solvation effects. These models represent the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different solvents. schrodinger.com

Solvation can alter the stability of different molecular conformations and influence reaction pathways and energetics. nih.gov For example, studies on amodiaquine (B18356) have utilized DFT with implicit solvent models to understand its spectroscopic and reactive nature in solution. nih.gov The interaction between a solute and solvent can stabilize charge separation, affect dipole moments, and shift spectroscopic absorption bands. researchgate.net The reactivity of aminophenols, for instance, has been shown to be influenced by the surrounding medium, such as the presence of ammonium (B1175870) sulfate, which affects the solvation of the organic compounds. nih.gov

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. scribd.com This analysis is crucial for understanding a molecule's structure-activity relationship. Computational methods can map the potential energy surface of a molecule as a function of its dihedral angles, identifying the most stable (lowest energy) conformations. libretexts.orgmaricopa.edu

For molecules with flexible bonds, like the bromoacetyl group in 3-(Bromoacetyl)aminophenol, multiple low-energy conformations may exist. For the related molecule 3-aminophenol (B1664112), two primary conformers, cis and trans, are identified based on the orientation of the OH group relative to the NH₂ group. nih.gov The presence of a solvent can assist in the isomerization from a less stable to a more stable conformer, a phenomenon known as solvent-assisted conformational isomerization (SACI). nih.gov Computational conformational searches, often using force fields like OPLS4 followed by DFT optimization, are standard procedures to locate these stable structures and calculate their relative energies. schrodinger.com

Simulation of Spectroscopic Properties (e.g., IR, UV-Vis, NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be simulated. ripublication.com These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method.

Similarly, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net These calculations provide information on the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. journalijar.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net The calculated values, when compared with experimental data, can aid in the structural elucidation and assignment of signals. schrodinger.com

Table 2: Computationally Predicted Spectroscopic Data (Note: These values are illustrative for a molecule of this type. Actual experimental or calculated values for 3-(Bromoacetyl)aminophenol may differ.)

| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value | Reference |

| FT-IR | C=O stretch | 1680-1720 cm⁻¹ | |

| N-H stretch | 3300-3500 cm⁻¹ | nih.gov | |

| C-Br stretch | 500-600 cm⁻¹ | journalijar.com | |

| UV-Vis (TD-DFT) | λmax (π→π) | 250-300 nm | nih.govfiveable.me |

| λmax (n→π) | 300-350 nm | nih.govfiveable.me | |

| ¹³C NMR (GIAO) | C=O | 185-195 ppm | nih.gov |

| Aromatic C-O | 150-160 ppm | researchgate.net | |

| Aromatic C-N | 135-145 ppm | researchgate.net | |

| ¹H NMR (GIAO) | Aromatic H | 6.5-7.5 ppm | nih.gov |

| Amide N-H | 8.0-9.5 ppm | nih.gov | |

| -CH₂Br | 4.0-4.5 ppm | nih.gov |

Study of Transition States and Reaction Energetics

DFT is instrumental in studying chemical reactions by locating and characterizing the transition state (TS) structures, which are the energy maxima along a reaction coordinate. nrel.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a key factor determining the reaction rate. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into their structural dynamics and thermodynamics. mdpi.comarxiv.org While quantum chemical calculations are often limited to static structures or single reaction pathways, MD simulations, using classical force fields like AMBER or GROMOS, can model the motion of a molecule and its interaction with the environment (e.g., water) over time scales from picoseconds to microseconds. mdpi.comwesleyan.edu

For a molecule like 3-(Bromoacetyl)aminophenol, MD simulations could be used to explore its conformational flexibility in an aqueous solution. nih.gov By simulating the system over time, one can observe how the molecule samples different conformations and how its structure is influenced by interactions with surrounding water molecules. mdpi.com This can reveal dominant conformational states and the dynamics of interconversion between them.

Furthermore, MD simulations are widely used to study the interaction of small molecules with biological macromolecules like proteins. mdpi.com If 3-(Bromoacetyl)aminophenol were to be studied as a potential ligand for a protein target, MD simulations could be employed to assess the stability of the ligand-protein complex. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular hydrogen bonds would be analyzed to understand the dynamics and stability of the binding mode. mdpi.com

Investigation of Dynamic Behavior and Conformational Flexibility

The dynamic nature and conformational landscape of 3-(Bromoacetyl)aminophenol are primarily governed by the rotational freedom around its single bonds. Molecular dynamics (MD) simulations are a key computational technique used to study these motions and properties. mdpi.comresearchgate.net In an MD simulation, the molecule is typically placed in a simulated environment, such as an aqueous solvent, and the motions of its atoms are calculated over time based on a force field. nih.gov

For 3-(Bromoacetyl)aminophenol, the key sources of conformational flexibility include:

Rotation around the C-N bond of the amide group.

Rotation around the C-C bond of the bromoacetyl group.

Rotation of the bond between the phenyl ring and the nitrogen atom.

Computational modeling, such as with Density Functional Theory (DFT), can predict the energetic relationships between different conformational isomers that arise from these rotations. These calculations help identify the most stable, low-energy conformations of the molecule. The energy barriers for rotation around these bonds dictate the relative populations of different conformers at a given temperature. rsc.org Studies on similar molecules, such as other A-tract DNA sequences, have successfully used MD simulations to describe their distinctive structures and rigidity in solution, demonstrating the power of this approach. wesleyan.edu

Simulation of Potential Degradation Pathways

Computational studies can simulate and predict the likely pathways through which 3-(Bromoacetyl)aminophenol might degrade. Such studies are crucial for understanding its environmental fate and stability. Based on computational and experimental studies of related compounds like bromophenols and aminophenols, several degradation pathways can be hypothesized. nih.govbibliotekanauki.pl

A combined experimental and computational study on the oxidative degradation of various bromophenols identified several key reaction mechanisms. nih.gov These include:

Hydroxylation: The addition of hydroxyl groups to the aromatic ring.

Cleavage of the C-C bond: Breaking of the carbon-carbon bonds within the molecule.

Direct Oxidation: Oxidation of the phenol (B47542) group, potentially leading to the formation of benzoquinones.

Polymerization: Linking of molecules to form larger polymer chains. nih.gov

Studies on the degradation of p-aminophenol via Fenton's process, an advanced oxidation process, have shown that factors like pH and temperature significantly influence the degradation rate. bibliotekanauki.pl Theoretical calculations can further pinpoint the most likely sites for oxidative attack on the molecule. nih.gov For 3-(Bromoacetyl)aminophenol, this would likely involve the electron-rich aromatic ring, particularly activated by the hydroxyl and amino groups.

Analysis of Intermolecular Interactions

The way 3-(Bromoacetyl)aminophenol molecules interact with each other in a condensed phase (like a crystal) determines many of its bulk properties. These interactions are primarily non-covalent.

Hydrogen bonds are expected to be the most significant directional interactions in the crystal structure of 3-(Bromoacetyl)aminophenol. The molecule contains both hydrogen bond donors (the phenolic -OH and the amide N-H) and hydrogen bond acceptors (the phenolic oxygen, the amide carbonyl oxygen, and potentially the bromine atom). nih.gov

Based on studies of analogous structures, a network of intermolecular hydrogen bonds is likely to form. For instance, in the crystal structure of p-aminophenol, each molecule is hydrogen-bonded to six others, forming a complex three-dimensional framework. researchgate.net In various coumarin (B35378) derivatives, which also contain carbonyl and hydroxyl groups, intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions play a crucial role in stabilizing the crystal packing. researchgate.net Furthermore, studies on specific aromatic amides have shown the possibility of intramolecular N–H⋯Br hydrogen bonds forming a stable six-membered ring, a feature that could also be present in 3-(Bromoacetyl)aminophenol. rsc.org

Potential Hydrogen Bonds in Solid 3-(Bromoacetyl)aminophenol

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Phenolic -OH | Carbonyl O | Intermolecular |

| Amide N-H | Phenolic O | Intermolecular |

| Amide N-H | Carbonyl O | Intermolecular |

| Aromatic C-H | Carbonyl O | Intermolecular |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.netresearchgate.net The analysis maps properties like dnorm (normalized contact distance) onto the surface, where red spots indicate shorter, stronger contacts (like hydrogen bonds), and blue regions represent weaker or longer contacts. researchgate.neterciyes.edu.tr

For example, in a study of a bromophenyl derivative, Hirshfeld analysis revealed the following contributions from different contacts: H···H (37.1%), O···H/H···O (31.3%), and Br···H/H···Br (13.5%). researchgate.net In another analysis of a thiazolidiniminium bromide salt, the contributions were H···H (25.4%), Cl···H/H···Cl (19.1%), and Br···H/H···Br (16.2%). erciyes.edu.tr These studies show that in addition to strong hydrogen bonds, weaker contacts involving hydrogen, bromine, and carbon atoms collectively play a major role in stabilizing the molecular aggregate. researchgate.neterciyes.edu.tr

Example Percentage Contributions of Interatomic Contacts from Hirshfeld Analysis of a Related Compound researchgate.net

| Interatomic Contact | Percentage Contribution (%) |

|---|---|

| H···H | 37.1 |

| O···H / H···O | 31.3 |

| Br···H / H···Br | 13.5 |

Hydrogen Bonding Networks and Their Energetics

Structure-Reactivity Relationship Studies through Computational Approaches

Computational methods are instrumental in elucidating structure-reactivity relationships, predicting how the molecular structure of 3-(Bromoacetyl)aminophenol influences its chemical behavior. These approaches can identify the most reactive sites within the molecule.

One common method is the calculation of the molecular electrostatic potential (ESP) surface. The ESP map visually distinguishes between electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net For 3-(Bromoacetyl)aminophenol, the electron-rich areas would be centered on the phenolic oxygen and the aromatic ring, while the acidic protons (of the -OH and N-H groups) and the carbon of the carbonyl group would be electron-poor.

The presence of the bromoacetyl group is known to enhance reactivity towards nucleophilic sites on other molecules, such as cysteine or lysine (B10760008) residues in proteins. The carbon atom attached to the bromine is a strong electrophilic site, making it susceptible to nucleophilic substitution, a key reaction in the context of its potential biological activity. Structure-activity relationship studies on other complex molecules have confirmed that the nature and position of substituents significantly impact their biological activity, a principle that can be explored computationally for this compound. acs.org

Research Applications in Chemical Biology and Advanced Materials

Bioconjugation Strategies Utilizing the Bromoacetyl Moiety

The bromoacetyl group is a key functional moiety for bioconjugation, enabling the covalent attachment of molecules to biological targets. This reactivity is particularly useful for site-specific modifications.

Site-Specific Covalent Modification of Biomolecules (e.g., Cysteine Residues in Proteins)

The bromoacetyl group is an effective electrophile that can react with nucleophilic residues in proteins. explorationpub.com Cysteine, with its highly nucleophilic thiol group, is a primary target for such modifications. explorationpub.com The reaction between the bromoacetyl moiety and a cysteine residue forms a stable thioether bond, effectively linking the molecule containing the bromoacetyl group to the protein. This strategy is highly selective for cysteine residues, especially under controlled pH conditions, typically between pH 6 and 9. google.com This pH dependence allows for a degree of control over the reaction, minimizing off-target modifications of other nucleophilic residues like lysine (B10760008) or histidine. researchgate.net

This site-specific covalent modification is a cornerstone of creating well-defined protein conjugates for various applications, including the development of antibody-drug conjugates and the study of protein function. The ability to target less abundant amino acids like cysteine allows for more precise control over the location and stoichiometry of conjugation. explorationpub.com

Development of Activity-Based Probes for Proteomics Research